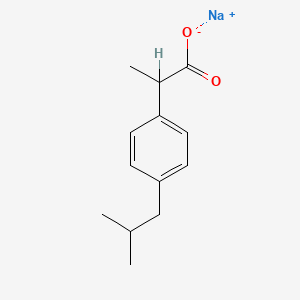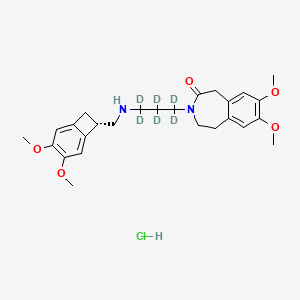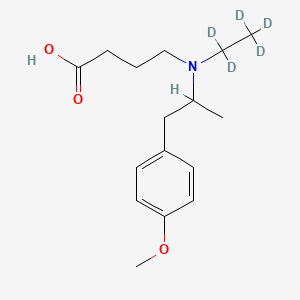
N-Didesmethyl sibutramine-D7 HCl
Overview
Description
N-Didesmethyl sibutramine-D7 HCl is an isotope labelled metabolite of sibutramine. It is an active metabolite of sibutramine and has a molecular formula of C15H23Cl2N .
Molecular Structure Analysis
The molecular formula of N-Didesmethyl sibutramine-D7 HCl is C15H23Cl2N . The average mass is 288.256 Da and the monoisotopic mass is 287.120758 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Didesmethyl sibutramine-D7 HCl include a molecular formula of C15H23Cl2N, an average mass of 288.256 Da, and a monoisotopic mass of 287.120758 Da .Scientific Research Applications
Bioequivalence Studies
N-Didesmethyl sibutramine-D7 HCl can be used in bioequivalence studies. It can be used to quantify sibutramine and its metabolites in human plasma by LC–ESI-MS/MS .
Dietary Supplement Analysis
This compound can be used in the analysis of dietary supplements. It can help determine the content of sibutramine and its derivatives that are illegally mixed in weight loss dietary supplements .
Drug Metabolism Studies
N-Didesmethyl sibutramine-D7 HCl can be used in drug metabolism studies to understand how sibutramine is metabolized in the body .
Forensic Analysis
In forensic analysis, this compound can be used as a reference standard to detect the presence of sibutramine and its metabolites .
Pharmacokinetic Studies
It can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sibutramine .
Quality Control
N-Didesmethyl sibutramine-D7 HCl can be used in quality control of pharmaceutical products to ensure that they do not contain illegal substances like sibutramine .
Mechanism of Action
Target of Action
The primary targets of N-Didesmethyl sibutramine-D7 Hydrochloride are the neurotransmitters serotonin, dopamine, and norepinephrine . These neurotransmitters play a crucial role in regulating mood, appetite, and overall brain function .
Mode of Action
N-Didesmethyl sibutramine-D7 Hydrochloride acts as a triple reuptake inhibitor . This means it blocks the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased satiety and decreased appetite .
Biochemical Pathways
The compound influences the metabolism of fat cells, leading to weight loss . By stimulating the release of norepinephrine and dopamine in the brain, it regulates hunger and satiety . This action affects the biochemical pathways related to appetite control and energy balance .
Pharmacokinetics
While specific pharmacokinetic data for N-Didesmethyl sibutramine-D7 Hydrochloride is limited, it is known that the compound’s parent drug, sibutramine, is metabolized into desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .
Result of Action
The molecular and cellular effects of N-Didesmethyl sibutramine-D7 Hydrochloride’s action primarily involve the modulation of neurotransmitter activity. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, it enhances the signaling of these neurotransmitters, leading to increased feelings of satiety and decreased appetite .
properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/i1D3,2D3,11D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRVYINTXCWNRF-BGKGEVRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)
![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)




